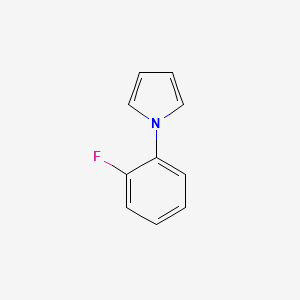

1-(2-fluorophenyl)-1H-pyrrole

描述

Significance of Pyrrole (B145914) and N-Arylpyrrole Scaffolds in Modern Organic Synthesis

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.govbohrium.comresearchgate.net Its presence in biologically crucial molecules like heme, chlorophyll, and vitamin B12 underscores its importance. In medicinal chemistry, pyrrole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting activities such as antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov The versatility of the pyrrole core allows for its functionalization at various positions, enabling the synthesis of diverse molecular architectures. nih.govrsc.org

N-arylpyrroles, a specific class of pyrrole derivatives where the pyrrole nitrogen is directly attached to an aryl group, are of particular interest. bohrium.comresearchgate.net This structural arrangement is a key feature in numerous biologically active molecules and chiral ligands used in asymmetric catalysis. bohrium.comresearchgate.net The synthesis of N-arylpyrroles has been a significant focus in organic chemistry, with various methods being developed, including the classical Paal-Knorr synthesis and more modern multicomponent and catalytic reactions. orientjchem.orgmdpi.com The ability to introduce a wide range of substituents on the aryl ring provides a powerful tool for fine-tuning the electronic and steric properties of the resulting molecules, making N-arylpyrroles valuable intermediates and final products in drug discovery and materials science. mdpi.comrsc.org

Strategic Role of Fluorine Substitution in Aromatic Heterocycles

The introduction of fluorine atoms into organic molecules, particularly aromatic and heterocyclic systems, is a widely employed strategy in modern medicinal chemistry. acs.orgtandfonline.com Approximately 20% of all commercialized pharmaceuticals contain fluorine. tandfonline.comwikipedia.org This is due to the unique properties of the fluorine atom, which can significantly enhance the pharmacological profile of a drug candidate. tandfonline.comnih.gov Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. acs.orgnih.gov Placing a fluorine atom at a metabolically vulnerable position on a drug molecule can block oxidation, thereby increasing its metabolic stability and prolonging its half-life. nih.govencyclopedia.pubnih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electronic properties. tandfonline.comnih.gov This can modulate the acidity or basicity (pKa) of nearby functional groups, which is crucial for drug-receptor interactions and bioavailability. tandfonline.comnih.govmdpi.com

Enhanced Lipophilicity and Permeability: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of an aromatic ring. wikipedia.orgencyclopedia.pub This can improve a drug's ability to pass through cellular membranes, potentially leading to better absorption and distribution. wikipedia.orgtandfonline.com

Conformational Control and Binding Affinity: The small size of the fluorine atom (comparable to hydrogen) means it can often be introduced without causing significant steric hindrance. tandfonline.comresearchgate.net However, its electronic influence can alter molecular conformation and electrostatic interactions, sometimes leading to enhanced binding affinity with target proteins. tandfonline.comchim.it

The strategic placement of fluorine on heterocyclic scaffolds like pyrrole combines the benefits of both structural motifs, leading to a powerful approach in the design of new therapeutic agents. tandfonline.comchim.it

Overview of 1-(2-Fluorophenyl)-1H-Pyrrole Systems in Contemporary Chemical Research

The compound this compound and its derivatives represent a specific application of the principles outlined above. This system combines the N-arylpyrrole scaffold with a strategically placed fluorine atom on the phenyl ring. The ortho-position of the fluorine atom introduces specific steric and electronic features that are of interest in chemical synthesis and medicinal chemistry.

Research has identified this compound derivatives as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comontosight.ai For instance, derivatives of this core structure have been investigated for their potential as anticancer agents. nih.gov Specifically, this compound has been used as a starting material for the synthesis of 3-aroyl-1-arylpyrrole derivatives, which have shown potent inhibition of tubulin polymerization, a mechanism relevant to cancer chemotherapy. nih.gov Furthermore, the related compound 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde is a known precursor for the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. scilit.combiosynth.com

The chemical reactivity of this system is also a subject of study. The pyrrole ring can undergo various functionalization reactions, and the fluorophenyl group can influence the outcomes of these transformations. The compound this compound-2-carbaldehyde, a derivative, serves as a versatile building block for constructing more complex molecules through reactions like oxidation, reduction, and condensation.

Physicochemical Properties of this compound-2-carbaldehyde:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO | nih.gov |

| Molecular Weight | 189.19 g/mol | nih.gov |

| IUPAC Name | 1-(2-fluorophenyl)pyrrole-2-carbaldehyde | nih.gov |

| CAS Number | 132407-65-9 | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

This data highlights the basic chemical identifiers and computed properties that are fundamental for its use in synthetic and medicinal chemistry research. The presence of the aldehyde group provides a reactive handle for further chemical modifications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYMAWSPZKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377619 | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89096-77-5 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89096-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Processes of 1 2 Fluorophenyl 1h Pyrrole Systems

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently activated towards electrophilic attack due to the delocalization of the nitrogen lone pair electrons into the aromatic system. This increased electron density makes the pyrrole nucleus significantly more reactive than benzene. Electrophilic substitution on N-substituted pyrroles typically occurs at the C2 and C5 positions, as the cationic intermediate (arenium ion) is better stabilized by resonance involving the nitrogen atom. The presence of the 1-(2-fluorophenyl) group, while generally electron-withdrawing, can further modulate the regioselectivity and reactivity of these transformations.

Nitration and Sulfonation Studies

Specific studies on the nitration and sulfonation of 1-(2-fluorophenyl)-1H-pyrrole are not extensively documented in the reviewed literature. However, based on the known reactivity of similar N-arylpyrroles, it is anticipated that these reactions would proceed under controlled conditions to yield a mixture of nitro- and sulfo-substituted products.

Nitration of N-arylpyrroles is typically carried out using mild nitrating agents to prevent polymerization and degradation of the sensitive pyrrole ring. Reagents such as acetyl nitrate (B79036) or nitric acid in acetic anhydride (B1165640) are commonly employed. The substitution pattern is expected to favor the 2- and 5-positions of the pyrrole ring. The 2-fluorophenyl group might influence the product distribution, potentially favoring substitution at the C5 position to minimize steric hindrance. Dinitration is also a possibility under more forcing conditions. For instance, the nitration of 1-benzylpyrrole (B1265733) has been shown to yield both 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with further nitration of the 2-nitro isomer leading to 1-benzyl-2,4-dinitropyrrole. sci-hub.ru

Sulfonation of pyrroles is generally more complex due to the acidic nature of the reagents. Milder sulfonating agents, such as the sulfur trioxide-pyridine complex, are often used to achieve sulfonation while avoiding polymerization. As with nitration, the substitution is expected to occur preferentially at the C2 and C5 positions of the pyrrole nucleus in this compound.

Acylation and Vilsmeier-Haack Formylation Reactions

Acylation and formylation are fundamental electrophilic substitution reactions that have been studied for N-substituted pyrroles. These reactions introduce carbonyl functionalities onto the pyrrole ring, which are valuable handles for further synthetic transformations.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemtube3d.comchemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. chemistrysteps.comwikipedia.org For N-arylpyrroles, this reaction generally proceeds with high regioselectivity for the 2-position. In a study on the closely related 1-pentafluorophenyl-1H-pyrrole, Vilsmeier-Haack formylation was shown to predominantly yield the 2-formyl derivative with only a small percentage of the 3-formyl isomer. nih.gov It is highly probable that this compound would exhibit similar reactivity, affording this compound-2-carbaldehyde as the major product.

Acylation of this compound can be achieved using various acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a Lewis acid catalyst. Research on 1-pentafluorophenyl-1H-pyrrole has demonstrated that acylation with aliphatic acid anhydrides proceeds smoothly to give the corresponding 2-acylpyrroles in good yields. nih.gov These reactions also showed a high preference for substitution at the C2 position over the C3 position. nih.gov An interesting aspect of 2-acylpyrroles is their ability to undergo rearrangement to the thermodynamically more stable 3-acylpyrroles upon treatment with strong acids like trifluoromethanesulfonic acid. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Pentafluorophenyl-1H-pyrrole | Acetic Anhydride / Mg(ClO4)2·2H2O | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | 70% | nih.gov |

| 1-Pentafluorophenyl-1H-pyrrole | Propionic Anhydride / Mg(ClO4)2·2H2O | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one | 72% | nih.gov |

Nucleophilic Substitutions and Additions

The electron-rich nature of the pyrrole ring generally makes it unreactive towards nucleophilic attack. quimicaorganica.org Therefore, direct nucleophilic substitution on the pyrrole nucleus of this compound is not a typical mode of reactivity. However, the introduction of strong electron-withdrawing groups onto the pyrrole ring can activate it towards nucleophilic aromatic substitution.

While the pyrrole ring itself is resistant to nucleophilic attack, the 2-fluorophenyl substituent can potentially undergo nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, and its position ortho to the pyrrole- N-yl group, which can exert electronic effects, might allow for substitution by strong nucleophiles under specific conditions. However, literature specifically detailing such reactions on this compound is limited.

Nucleophilic addition reactions are also uncommon for the pyrrole ring in its ground state. Such reactions would disrupt the aromaticity of the system and are therefore energetically unfavorable.

Cyclization and Annulation Reactions of N-Arylpyrroles

N-Arylpyrroles, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems through various cyclization and annulation strategies. These reactions often lead to the formation of complex polycyclic aromatic compounds with interesting photophysical and biological properties.

Visible Light Mediated Annulation with Arylalkynes for Pyrrolo[1,2-a]quinolines and Ullazines

A modern and efficient method for the construction of pyrrolo[1,2-a]quinolines and ullazines involves the visible light-mediated annulation of N-arylpyrroles with arylalkynes. rsc.org This approach avoids the use of transition metal catalysts and proceeds at room temperature. rsc.org The reaction is typically initiated by a photosensitizer, such as rhodamine 6G, which, upon irradiation with visible light (e.g., blue LEDs), facilitates the reaction between a halo-substituted N-arylpyrrole and an alkyne. rsc.org

In this synthetic strategy, a bromo-substituent on the N-aryl ring, for example in 1-(2-bromophenyl)-1H-pyrrole, acts as a handle for the initial radical formation. The photoredox cycle generates an aryl radical that adds to the alkyne. The resulting vinyl radical then undergoes an intramolecular cyclization onto the pyrrole ring, followed by rearomatization to yield the pyrrolo[1,2-a]quinoline (B3350903) core. rsc.org By using a 1-(2,6-dibromophenyl)-1H-pyrrole, a twofold annulation can be achieved to construct the ullazine skeleton. rsc.org Given the structural similarity, it is conceivable that a derivative of this compound, such as 1-(2-bromo-6-fluorophenyl)-1H-pyrrole, could be employed in this methodology to synthesize fluorinated pyrrolo[1,2-a]quinolines and ullazines.

| N-Arylpyrrole Reactant | Alkyne Reactant | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1-(2-Bromophenyl)-1H-pyrrole | Aromatic Alkynes | Pyrrolo[1,2-a]quinoline | Rhodamine 6G, DIPEA, Blue Light | rsc.org |

| 1-(2,6-Dibromophenyl)-1H-pyrrole | Aromatic Alkynes | Ullazine | Rhodamine 6G, DIPEA, Blue Light | rsc.org |

Alkyne-Carbonyl Metathesis for the Construction of Benzo-Fused Indolizines and Pyrrolo[1,2-a]quinolines

Alkyne-carbonyl metathesis has emerged as a powerful tool for the synthesis of complex heterocyclic frameworks. This reaction allows for the construction of a pyridine (B92270) ring from precursors containing both an alkyne and a carbonyl group. A strategic application of this methodology has been developed for the synthesis of benzo-fused indolizines and pyrrolo[1,2-a]quinolines starting from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes. rsc.org

The synthetic sequence typically begins with a Sonogashira coupling of a 1-(2-haloaryl)-1H-pyrrole-2-carbaldehyde with a terminal alkyne to introduce the necessary alkyne functionality. The subsequent intramolecular alkyne-carbonyl metathesis, often catalyzed by a gold(I) complex, triggers the cyclization to form the pyridine ring, resulting in the desired pyrrolo[1,2-a]quinoline scaffold. rsc.orgresearchgate.net This method is particularly advantageous as it provides access to C5-acylated pyrrolo[1,2-a]quinolines, which are challenging to synthesize via other routes. rsc.org By starting with this compound and introducing a halo-substituent and a formyl group at the appropriate positions, this synthetic strategy could be applied to generate fluorinated analogues of these important heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization of Fluorinated N Arylpyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 1-(2-fluorophenyl)-1H-pyrrole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyrrole (B145914) and the 2-fluorophenyl rings. The pyrrole protons typically appear as two multiplets, corresponding to the α-protons (H-2, H-5) and β-protons (H-3, H-4). Due to the C₂ symmetry of the pyrrole ring itself, the two α-protons and two β-protons are chemically equivalent. The protons of the 2-fluorophenyl group will show a more complex pattern due to both proton-proton and proton-fluorine couplings.

Based on analogous structures, the expected chemical shifts are detailed in the table below. For comparison, the experimental data for the related compound 1-(3-fluorophenyl)-2-methyl-5-(3-(methylsulfonyl)phenyl)-1H-pyrrole is included, showcasing the influence of different substituents on the chemical shifts. nih.gov

| Proton | Expected Chemical Shift (δ, ppm) for this compound | Splitting Pattern | Coupling Constants (Hz) |

| Pyrrole H-2, H-5 | ~ 7.0 - 7.2 | Triplet | J ≈ 2.5 |

| Pyrrole H-3, H-4 | ~ 6.2 - 6.4 | Triplet | J ≈ 2.5 |

| Fluorophenyl H-3 | ~ 7.2 - 7.4 | Multiplet | |

| Fluorophenyl H-4 | ~ 7.1 - 7.3 | Multiplet | |

| Fluorophenyl H-5 | ~ 7.3 - 7.5 | Multiplet | |

| Fluorophenyl H-6 | ~ 7.0 - 7.2 | Multiplet |

Note: The expected values are estimations based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyrrole ring carbons are expected to show two distinct signals for the α- and β-carbons. The carbons of the 2-fluorophenyl ring will exhibit six signals, with their chemical shifts influenced by the fluorine substituent. Furthermore, carbon-fluorine coupling will be observed for the carbons of the fluorophenyl ring.

| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Expected C-F Coupling (J, Hz) |

| Pyrrole C-2, C-5 | ~ 120 - 125 | - |

| Pyrrole C-3, C-4 | ~ 110 - 115 | - |

| Fluorophenyl C-1 | ~ 125 - 130 | d, ¹JCF ≈ 240-260 |

| Fluorophenyl C-2 | ~ 158 - 162 | d, ²JCF ≈ 15-25 |

| Fluorophenyl C-3 | ~ 115 - 120 | d, ³JCF ≈ 5-10 |

| Fluorophenyl C-4 | ~ 128 - 132 | s |

| Fluorophenyl C-5 | ~ 124 - 128 | d, ⁴JCF ≈ 1-3 |

| Fluorophenyl C-6 | ~ 129 - 133 | d, ³JCF ≈ 5-10 |

Note: The expected values are estimations. The carbon attached to the fluorine (C-2) is expected to show a large one-bond C-F coupling constant.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The coupling of the fluorine atom to adjacent protons on the aromatic ring will result in a multiplet, providing further structural confirmation. The chemical shift for a fluorine atom on a benzene ring typically appears in the range of -110 to -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |

| Aromatic C-H Stretch | 3100 - 3000 |

| Pyrrole C-H Stretch | ~ 3150 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Pyrrole Ring Stretch | 1550 - 1470 |

| C-N Stretch | 1360 - 1250 |

| C-F Stretch | 1250 - 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈FN), the expected molecular ion peak [M]⁺ in the mass spectrum would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Calculated Molecular Weight: 161.18 g/mol

Expected HRMS (ESI-TOF) m/z for [M+H]⁺: 162.0719 (Calculated for C₁₀H₉FN⁺)

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the pyrrole ring or the fluorophenyl group.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While no specific crystal structure for this compound has been reported, X-ray crystallography of related N-arylpyrroles provides insight into the expected solid-state conformation. scispace.comresearchgate.net Typically, the pyrrole and the aryl rings are not coplanar due to steric hindrance between the ortho-substituent on the phenyl ring and the α-protons of the pyrrole ring. The dihedral angle between the planes of the two rings is a key structural parameter. For this compound, a significant dihedral angle is expected to minimize steric repulsion.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···π and potentially weak C-H···F hydrogen bonds.

| Crystallographic Parameter | Expected Value/Features for this compound |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely |

| Dihedral Angle (Pyrrole-Phenyl) | Expected to be significant (> 30°) |

| Intermolecular Interactions | C-H···π stacking, potential C-H···F interactions |

Note: This information is predictive and based on the crystal structures of analogous compounds. Experimental determination is required for confirmation.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the purification and analysis of N-arylpyrroles, including this compound. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from unreacted starting materials, byproducts, and other impurities.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the resulting products. For compounds similar to this compound, TLC is typically performed on plates coated with a polar stationary phase, such as silica gel.

The choice of mobile phase, or eluent, is crucial for achieving good separation. A common mobile phase for N-arylpyrroles is a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the eluent can be finely tuned by adjusting the ratio of these solvents to optimize the separation of the target compound from any impurities. The position of a compound on a developed TLC plate is quantified by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values for this compound are not widely reported, related fluorinated N-arylpyrrole derivatives have been analyzed using solvent systems such as petroleum ether and ethyl acetate in a 19:1 ratio. The visualization of the separated compounds on the TLC plate can be achieved using non-destructive methods like UV light, or by staining with a chemical reagent.

Table 1: Representative TLC Conditions for Related N-Arylpyrroles

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Visualization |

|---|

Note: The optimal mobile phase composition would need to be determined empirically for this compound.

For the preparative separation and purification of this compound on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, using a stationary phase, typically silica gel, packed into a glass column.

The crude reaction mixture is loaded onto the top of the column, and the mobile phase is passed through the column under gravity or with the application of pressure (flash column chromatography). As the solvent percolates through the stationary phase, the components of the mixture are separated based on their affinity for the stationary phase versus their solubility in the mobile phase.

For N-arylpyrroles, a gradient of hexane and ethyl acetate is often employed as the eluent. The purification process typically starts with a low-polarity eluent (high hexane content) to elute nonpolar impurities, and the polarity is gradually increased by adding more ethyl acetate to elute the desired product and any more polar byproducts. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. For instance, the purification of similar compounds, such as 1-(2-bromophenyl)-1H-pyrrole, has been successfully achieved using a mobile phase of hexane and ethyl acetate in a 99:1 ratio nih.gov.

Table 2: General Column Chromatography Parameters for N-Arylpyrrole Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Mode | Isocratic or Gradient |

| Monitoring | Thin-Layer Chromatography (TLC) |

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound, providing the percentage composition of the elements present. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula to confirm its identity and assess its purity.

For this compound, with the chemical formula C₁₀H₈FN, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, fluorine, and nitrogen. Experimental values obtained from combustion analysis should ideally fall within a narrow range of the theoretical values, typically ±0.4%, to be considered a confirmation of the compound's elemental composition and purity nih.govnih.gov.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈FN)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 74.52 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.01 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.79 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |

| Total | | | | 161.179 | 100.00 |

Note: The presented values are the calculated theoretical percentages. Experimental results would be expected to align closely with these figures.

Computational and Theoretical Investigations of 1 2 Fluorophenyl 1h Pyrrole and Fluorinated Pyrrole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govmdpi.com It is widely used to investigate the properties of pyrrole (B145914) derivatives and other heterocyclic systems. researchgate.netdntb.gov.ua DFT calculations are instrumental in predicting geometries, electronic characteristics, and spectroscopic parameters, providing a detailed picture of the molecule's behavior. researchgate.net

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. mdpi.comnih.gov For 1-(2-fluorophenyl)-1H-pyrrole, the primary conformational flexibility arises from the rotation around the single bond connecting the nitrogen of the pyrrole ring to the carbon of the phenyl ring. The presence of the fluorine atom at the ortho-position of the phenyl ring introduces significant steric and electronic effects that dictate the molecule's preferred three-dimensional structure.

Theoretical studies on related N-arylpyrroles and other fluorinated aromatic compounds show that the minimum energy conformation is typically non-planar. nih.govnih.gov The dihedral angle between the planes of the two aromatic rings is a critical parameter. A fully relaxed potential energy scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can reveal the most stable conformers. researchgate.net For this compound, steric repulsion between the ortho-fluorine atom and the hydrogen atoms on the pyrrole ring would prevent a coplanar arrangement. The final optimized geometry represents a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric hindrance. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p), are employed to determine these optimized geometries with high accuracy. nih.govnih.govscispace.com

The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this structure, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, DFT calculations can map the spatial distribution of these orbitals.

HOMO: The electron-rich pyrrole ring is expected to be the primary location of the HOMO. Its energy (EHOMO) is related to the ionization potential and reflects the molecule's ability to donate electrons. researchgate.net

LUMO: The electron-withdrawing nature of the fluorophenyl group suggests that the LUMO will be predominantly localized on this ring. Its energy (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔEgap): A smaller gap generally implies higher reactivity. researchgate.net The introduction of the fluorophenyl group is expected to influence this gap compared to unsubstituted pyrrole.

These electronic properties are fundamental in predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles. fiveable.meresearchgate.net

| System | Ionization Potential (IP) | Electron Affinity (EA) | Band Gap (ΔE) | Source |

|---|---|---|---|---|

| Polypyrrole (PP) | 3.70 | 0.85 | 2.85 | acs.org |

| Perfluorinated Polypyrrole (PDFP) | 4.15 | 1.75 | 2.40 | acs.org |

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. chemrxiv.org DFT is a particularly powerful tool for predicting NMR chemical shifts. escholarship.org For fluorine-containing molecules, the prediction of ¹⁹F NMR chemical shifts is of great interest due to the technique's sensitivity and wide chemical shift range. nih.gov

The reliable prediction of ¹⁹F chemical shifts requires careful selection of computational methods. Studies have shown that functionals like B3LYP and ωB97XD, combined with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ), can provide results with good accuracy. escholarship.orgrsc.org The process typically involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensor using a method like Gauge-Independent Atomic Orbital (GIAO).

Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound (e.g., CFCl₃) or by using a linear scaling factor derived from a set of known compounds. escholarship.org

The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. escholarship.org The mean absolute deviation between calculated and experimental ¹⁹F shifts can be as low as 2-4 ppm with these methods, making computational prediction a valuable tool for identifying reaction products and intermediates. chemrxiv.orgescholarship.orgrsc.org

| Functional/Basis Set | Typical Mean Absolute Deviation (MAD) | Key Features | Source |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | 2.1 ppm | Good balance of speed and accuracy for rapid predictions. | escholarship.org |

| ωB97XD/aug-cc-pvdz | 3.57 ppm (RMS error) | Recommended for its combination of accuracy and modest computational cost. | rsc.orgchemrxiv.org |

DFT is extensively used to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES). researchgate.net This involves calculating the energies of reactants, products, and any intermediates and transition states that connect them. nih.gov For a reaction involving this compound, such as electrophilic aromatic substitution on the pyrrole ring, DFT can be used to:

Identify Stable Intermediates: Locate the structures of intermediates, such as the sigma complex (arenium ion), formed during the reaction.

Locate Transition States (TS): Find the geometry of the highest energy point along the reaction coordinate, which corresponds to the transition state. This is confirmed by frequency calculations, where a TS has exactly one imaginary frequency.

Calculate Activation Energies (Ea): Determine the energy barrier for the reaction, which is the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and regioselectivity.

For example, in the nitration of pyrrole, DFT calculations have shown that the reaction proceeds via acetyl nitrate (B79036) as the effective reagent, and these studies can accurately predict the observed 2-nitro:3-nitro product ratio. researchgate.net Similarly, DFT has been used to clarify the mechanisms of metal-free catalyzed reactions of pyrroles with diazo compounds, distinguishing between different possible pathways. researchgate.net

Introducing fluorine atoms onto a conjugated system like polypyrrole has profound effects on its geometric and electronic properties. emerginginvestigators.org These effects are a direct consequence of fluorine's high electronegativity and have been extensively studied using DFT. acs.orgbilkent.edu.tr

Molecular Planarization: In oligopyrroles, the parent compounds are often non-planar. DFT studies have shown that perfluorination leads to a planarization of the polymer backbone. acs.orgbilkent.edu.tr This increased planarity enhances π-conjugation along the chain, which in turn affects the electronic properties. This effect is also observed in other fluorinated conjugated polymers, where intramolecular hydrogen-fluorine interactions can help lock the backbone into a more planar state. rsc.org

Electronic Properties:

Band Gap: Fluorination generally leads to a reduction in the band gap of polypyrroles. For example, a reduction of 0.58 eV was calculated upon perfluorination. acs.orgbilkent.edu.tr This is primarily due to the planarization effect, which strengthens conjugation.

Ionization Energies (IP) and Electron Affinities (EA): The strong electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO. frontiersin.org This results in an increase in both the ionization energy (making the material harder to oxidize) and the electron affinity (making it easier to reduce). For polypyrrole, the IP increases by about 0.45 eV and the EA increases by 0.90 eV upon fluorination. acs.orgbilkent.edu.tr

Conduction Band Widths: Fluorination has been shown to increase the conduction band widths in polypyrrole by approximately 0.7 eV, which can be beneficial for charge transport in electronic devices. acs.org

These modifications are crucial for tuning the properties of materials used in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. rsc.orgfrontiersin.org

| Property | Change upon Fluorination | Reason | Source |

|---|---|---|---|

| Molecular Geometry | Leads to planarization | Steric/electronic effects of fluorine substituents | acs.orgbilkent.edu.tr |

| Band Gap | Reduction of ~0.58 eV | Increased planarity and conjugation | acs.orgbilkent.edu.tr |

| Ionization Energy | Increase of ~0.45 eV | Inductive electron-withdrawing effect lowers HOMO energy | acs.orgbilkent.edu.tr |

| Electron Affinity | Increase of ~0.90 eV | Inductive electron-withdrawing effect lowers LUMO energy | acs.orgbilkent.edu.tr |

| Conduction Band Width | Increase of ~0.7 eV | Enhanced inter-ring electronic coupling | acs.org |

Quantum Chemical Calculations Beyond DFT

While DFT is a versatile and widely used method, it has limitations, particularly in describing certain types of electron correlation and excited-state phenomena. For higher accuracy or to study problems where standard DFT may fail, more advanced quantum chemical methods are employed. escholarship.orgnih.gov

Wavefunction-Based Correlated Methods: Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory provide a more systematic way to account for electron correlation than DFT. However, their high computational cost often limits their application to smaller systems.

Multiconfigurational Methods: For studying electronic excited states, photochemistry, or molecules with significant multireference character, methods like multiconfigurational second-order perturbation theory (CASPT2) are used. For instance, CASPT2 has been successfully applied to characterize the lowest-energy electronic absorption band of the parent pyrrole molecule, providing results consistent with experimental spectra. researchgate.net

Quantum Dynamics: To understand the time-dependent evolution of a chemical system, such as the process of a reaction or the response to light, quantum dynamics simulations are necessary. Methods like ab initio molecular dynamics (AIMD) and real-time time-dependent DFT (RT-TDDFT) go beyond the static picture provided by conventional DFT calculations. escholarship.orgnih.gov These approaches can simulate molecular motion and electronic transitions simultaneously, providing critical mechanistic information about reaction dynamics and degradation pathways that cannot be obtained from static calculations alone. escholarship.orgnih.gov

These advanced methods, while computationally demanding, offer a deeper and more accurate understanding of complex chemical processes involving fluorinated pyrrole systems. escholarship.org

Molecular Modeling and Simulation Approaches for Intermolecular Interactions and Packing

Computational and theoretical investigations provide powerful tools to understand the complex interplay of intermolecular forces that dictate the solid-state packing of molecules like this compound. These methods allow for a detailed examination of non-covalent interactions, which are fundamental to the material's crystal engineering and polymorphism.

Molecular modeling of fluorinated pyrrole systems often employs a variety of computational techniques, from quantum mechanical methods like Density Functional Theory (DFT) to classical molecular dynamics (MD) simulations. DFT is particularly useful for accurately calculating the electronic structure and electrostatic potential of the molecule, which are crucial for understanding how the fluorine substituent influences intermolecular interactions. The introduction of a highly electronegative fluorine atom on the phenyl ring significantly alters the molecule's charge distribution, creating localized regions of positive and negative electrostatic potential that guide molecular assembly.

Theoretical studies on related fluorinated aromatic compounds have shown that interactions involving fluorine are multifaceted. They can range from weak hydrogen bonds (C–H···F) to halogen bonds and dipole-dipole interactions. Furthermore, the presence of the fluorine atom can modulate the nature of π–π stacking interactions between the aromatic pyrrole and phenyl rings. Depending on the relative orientation of the interacting molecules, these can be either stabilizing or destabilizing.

In the context of fluorinated N-phenylpyrroles, key intermolecular interactions that are computationally investigated include:

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C–H···N and C–H···F hydrogen bonds are significant in directing the crystal packing. For instance, in the crystal structure of a related compound, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, N–H···N hydrogen bonds are observed to form chains parallel to a crystal axis.

π–π Stacking: Interactions between the electron-rich pyrrole and the fluorinated phenyl rings are crucial. The fluorine substituent can influence the geometry of these stacks, favoring offset or slipped-parallel arrangements to minimize electrostatic repulsion.

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Fluorophenyl-Pyrrole Derivative

| Intermolecular Contact Type | Contribution (%) |

| H···H | 45.7 |

| O···H/H···O | 20.8 |

| H···F/F···H | 12.8 |

| C···H/H···C | 10.4 |

| C···C (π–π stacking) | 3.0 |

Data is based on the analysis of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and serves as an illustrative example of the types of interactions and their relative importance in fluorophenyl-pyrrole systems.

Molecular dynamics simulations can further complement these static quantum chemical calculations by providing insights into the dynamic behavior of the molecules in the solid state and the stability of different packing motifs at various temperatures. These simulations can help predict the most likely crystal structures and explore the potential for polymorphism.

Table 2: Common Intermolecular Interactions in Fluorinated Phenyl-Pyrrole Systems

| Interaction Type | Description | Typical Geometric Parameters |

| C–H···N | Weak hydrogen bond between a C-H donor and the pyrrole nitrogen acceptor. | H···N distance: 2.2-2.8 Å |

| C–H···F | Weak hydrogen bond involving the fluorine atom as an acceptor. | H···F distance: 2.3-2.9 Å |

| π–π Stacking | Stacking of aromatic rings (pyrrole-phenyl, phenyl-phenyl, or pyrrole-pyrrole). | Interplanar distance: 3.3-3.8 Å |

| N–H···N | Hydrogen bond in derivatives with an N-H group on the pyrrole ring. | H···N distance: 1.9-2.2 Å |

The geometric parameters are typical ranges observed in related crystal structures and computational models.

Advanced Topics in N Arylpyrrole Design and Functional Materials Chemistry

Design Principles for N-Arylpyrrole Scaffolds in Synthetic Chemistry

N-Arylpyrroles are recognized as significant structural motifs in bioactive compounds, coordinating ligands, and functional materials. researchgate.net The design of these scaffolds is guided by the ability to readily functionalize the electron-rich pyrrole (B145914) ring and to modulate properties through substitution on the N-aryl moiety. researchgate.net The synthesis of the N-arylpyrrole core can be achieved through various methods, including the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, or the Clauson-Kaas reaction, reacting amines with 2,5-dimethoxytetrahydrofuran. researchgate.netdiva-portal.org

The strategic placement of substituents on the aryl ring is a key design principle. For 1-(2-fluorophenyl)-1H-pyrrole, the fluorine atom at the ortho position introduces several important features:

Steric Hindrance: The ortho-substituent creates steric hindrance that restricts rotation around the C–N single bond. This restricted rotation is the basis for atropisomerism, leading to the possibility of isolating stable, axially chiral enantiomers.

Electronic Modulation: Fluorine is a highly electronegative atom, which can influence the electronic properties of the entire molecule. This modification can affect the reactivity of the pyrrole ring in subsequent functionalization steps, such as electrophilic aromatic substitution.

Intermolecular Interactions: The presence of a fluorine atom can introduce specific non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the molecular packing in the solid state.

These design elements make N-arylpyrroles like this compound versatile building blocks. They can be incorporated into more complex molecular architectures, and their properties can be finely tuned for specific applications in catalysis and materials science. researchgate.nettdl.org

Atroposelective Synthesis of Axially Chiral N-Arylpyrroles

The presence of an ortho-substituent on the N-aryl ring, as in this compound, can give rise to axial chirality. The synthesis of single enantiomers of these atropisomers is a significant challenge in organic chemistry. Historically, access to enantiopure N-arylpyrroles relied on the resolution of racemic mixtures. researchgate.net However, recent advances have focused on catalytic asymmetric strategies to directly synthesize enantioenriched products. researchgate.netresearchgate.net

Modern synthetic chemistry has seen the development of powerful catalytic methods for the atroposelective synthesis of N-arylpyrroles. These approaches transform conformationally unstable (fluxional) N-arylpyrroles into configurationally stable, enantioenriched products.

One prominent strategy involves the use of chiral-at-metal rhodium Lewis acid catalysts . This method has been successfully applied to the atroposelective electrophilic aromatic substitution of N-arylpyrroles. researchgate.netresearchgate.netnih.gov For instance, N-arylpyrroles can be alkylated with electrophiles like N-acryloyl-1H-pyrazole, yielding products with high enantiomeric excess (ee). researchgate.netnih.gov

Another powerful tool is chiral phosphoric acid (CPA) catalysis . CPAs have been utilized in asymmetric Paal-Knorr reactions to construct the pyrrole ring from anilines and 1,4-diketones, establishing axial chirality simultaneously. researchgate.net CPAs have also been employed to catalyze the asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines that contain a pyrrolyl unit, leading to axially chiral N,N′-pyrrolylindoles in high yields and excellent enantioselectivity. rsc.org

| Catalytic System | Reaction Type | Key Features | Achieved Selectivity (Example) | Reference |

|---|---|---|---|---|

| Chiral-at-metal Rhodium Lewis Acid | Electrophilic Aromatic Substitution | Transforms fluxional N-arylpyrroles into configurationally stable products. | Up to >99.5% ee | researchgate.netnih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric Paal-Knorr Reaction | Constructs the pyrrole ring and induces axial chirality simultaneously. | Method reported, but can have limitations like high catalyst loading and limited scope. | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Asymmetric 5-endo-dig Cyclization | Forms axially chiral N,N'-pyrrolylindoles from o-alkynylanilines. | Up to 95:5 er | rsc.org |

| Copper(I)/Fesulphos Complex | 1,3-Dipolar Cycloaddition/Aromatization | Creates C-C axially chiral naphthylpyrroles with effective central-to-axial chirality transfer. | Up to 99% ee | nih.gov |

Beyond de novo synthesis, enantioenriched N-arylpyrroles can be obtained from prochiral or racemic starting materials using desymmetrization and kinetic resolution.

Desymmetrization involves the enantioselective transformation of a prochiral molecule, which possesses two enantiotopic reactive sites, into a chiral product. A notable example is the CPA-catalyzed desymmetrization of prochiral 2,5-disubstituted N-arylpyrroles, which can provide highly enantioenriched products. researchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the chiral product. unife.it In the context of N-arylpyrroles, CPA catalysis has been applied to the kinetic resolution of racemic 2,5-disubstituted N-arylpyrroles. researchgate.net While effective, a drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.netunife.it A more advanced approach, dynamic kinetic resolution (DKR), overcomes this limitation by continuously racemizing the starting material in situ, theoretically allowing for a 100% yield of a single stereoisomer. unife.it

These strategies are crucial for accessing optically pure N-arylpyrroles, which are valuable as chiral ligands in asymmetric catalysis or as building blocks for chiral functional materials. researchgate.net

N-Arylpyrroles as Versatile Building Blocks for Conjugated Polymers and Organic Electronic Materials

Pyrrole-containing compounds are foundational components for conducting polymers and organic semiconductors due to their electron-rich nature. tdl.orgdigitellinc.com N-arylpyrroles, including derivatives of this compound, are increasingly used as building blocks for conjugated polymers aimed at organic electronic applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net Fusing pyrrole moieties with other stable aromatic systems can enhance air stability by lowering the Highest Occupied Molecular Orbital (HOMO) energy level. tdl.org

The properties of organic semiconductors are highly dependent on their molecular structure and solid-state packing. nih.gov The substitution on the N-aryl ring of a pyrrole unit plays a critical role in determining these characteristics.

The introduction of an electronegative substituent, such as the fluorine atom in this compound, can significantly alter the molecule's electronic properties and intermolecular forces. researchgate.net This can lead to a dramatic effect on the crystal structure, sometimes causing a crossover from a less favorable herringbone packing motif to a more desirable π-stacking arrangement. nih.govresearchgate.net Strong π-stacking interactions are crucial for efficient charge transport in organic semiconductors as they facilitate orbital overlap between adjacent molecules. mdpi.com The planarity of the conjugated backbone, influenced by such substitutions, is another key factor that enhances charge transport by promoting efficient packing and decreasing the π-π stacking distance. mdpi.com

There is a direct and critical correlation between the molecular packing of a conjugated polymer in a thin film and its charge carrier mobility—a key performance metric for organic electronic devices. nih.gov Efficient charge transport relies on a high degree of structural order, which is beneficial for the delocalization of charge carriers. ibm.comresearchgate.net

| Structural Feature | Influence on Molecular Packing | Effect on Charge Carrier Mobility | Reference |

|---|---|---|---|

| N-Aryl Substitution (e.g., ortho-fluoro) | Can induce planarity and promote π-stacking over herringbone packing. | Enhanced π-stacking leads to better orbital overlap and higher mobility. | nih.govresearchgate.net |

| Increased Crystallinity/Structural Order | Polymer chains adopt a more regular arrangement with a higher degree of π-π stacking. | Charge carriers move faster in ordered crystalline regions than in amorphous regions. | researchgate.net |

| Reduced π-π Stacking Distance | Closer packing of conjugated backbones. | Significantly improves intermolecular charge hopping and overall mobility. | mdpi.comibm.com |

| Polymer Chain Alignment | Orientation of polymer chains relative to the substrate. | Proper alignment can drastically enhance charge transport along the desired direction. | mdpi.com |

Studies on various conjugated polymers have consistently shown that modifications leading to improved structural order and smaller π-π stacking distances result in higher charge carrier mobilities. mdpi.comibm.com For instance, engineering the side chains on polymer backbones is a common strategy to fine-tune molecular packing and optimize charge transport properties. mdpi.com Therefore, the rational design of the N-aryl substituent in pyrrole-based polymers, such as the 2-fluorophenyl group, is a powerful strategy to control solid-state morphology and ultimately enhance the performance of organic electronic devices.

Applications of Fluorinated Pyrrole Systems in the Development of Advanced Fluorescent Dyes (e.g., BODIPY Dyes)

The integration of fluorinated pyrrole systems into advanced fluorescent dyes, particularly boron-dipyrromethene (BODIPY) dyes, is a significant area of materials science. BODIPY dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. rsc.orgnih.gov The core structure of a BODIPY dye is a dipyrromethene ligand complexed with a boron difluoride unit.

The properties of BODIPY dyes can be finely tuned by modifying their molecular structure. rsc.org Introducing fluorine atoms or fluorinated groups is a common strategy to modulate these properties. Fluorination can influence the electronic characteristics of the dye, often leading to bathochromic (red) shifts in absorption and emission spectra. nih.gov For instance, the synthesis of core-fluorinated BODIPY-diamides has been explored to create new luminophores. nih.gov

Table 1: General Photophysical Properties of BODIPY Dyes

| Property | Typical Range/Value | Significance |

|---|---|---|

| Molar Absorptivity (ε) | > 80,000 M⁻¹cm⁻¹ | High light-harvesting efficiency. |

| Fluorescence Quantum Yield (ΦF) | Often > 0.8 | High emission brightness. researchgate.net |

| Absorption/Emission Wavelength | Tunable across the visible/NIR spectrum | Versatility for various applications. |

| Stokes Shift | Generally small | Minimizes self-absorption. |

| Fluorescence Lifetime | Typically 1-10 ns | Suitable for time-resolved studies. rsc.org |

Integration of N-Arylpyrroles in Host-Guest Chemistry and Liquid Crystal Systems

N-Arylpyrroles are valuable structural motifs in supramolecular chemistry, including host-guest systems and the design of liquid crystals. Their rigid structure and potential for electronic interactions make them suitable components for creating ordered molecular assemblies.

In host-guest chemistry , molecules are designed to bind non-covalently, where one molecule (the host) forms a complex with another molecule (the guest). Pyrrole rings are integral components of larger host systems like porphyrins and calix researchgate.netpyrroles, which can bind various guest molecules. The N-substituent on a pyrrole can influence the binding properties and solubility of the host system. While the specific integration of this compound as a host or guest has not been reported, the principles of supramolecular chemistry suggest that the 2-fluorophenyl group could engage in non-covalent interactions, such as π-π stacking or dipole-dipole interactions, influencing the formation and stability of host-guest complexes.

In the field of liquid crystals , molecules (mesogens) exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. N-substituted pyrroles have been investigated as components of liquid crystalline materials. sci-hub.se The introduction of fluorine atoms into mesogenic molecules is a well-established strategy to modify liquid crystal properties, such as dielectric anisotropy, viscosity, and phase behavior. nih.gov Fluorine's high electronegativity can create significant molecular dipoles, which are crucial for the alignment of molecules in an electric field—a key principle in display technologies.

Research on pyrrole-based liquid crystals has often involved attaching mesogenic groups, such as cyanobiphenyls or azobenzenes, to the pyrrole nitrogen via flexible alkyl spacers. sci-hub.se The direct attachment of an aryl group to the nitrogen, as in this compound, creates a more rigid structure. While this specific compound has not been studied for its mesogenic properties, it is known that the shape and polarity of molecules are critical for the formation of liquid crystal phases. The bent shape and dipole moment of this compound could potentially lead to interesting, albeit currently unexplored, mesomorphic behavior.

Table 2: Key Concepts in Host-Guest and Liquid Crystal Chemistry

| Field | Core Concept | Role of Molecular Structure |

|---|---|---|

| Host-Guest Chemistry | Molecular recognition and non-covalent binding between a host and a guest molecule. | Shape complementarity, electronic interactions (H-bonding, π-stacking), and preorganization of the host. |

| Liquid Crystal Systems | Self-assembly of molecules (mesogens) into ordered phases (e.g., nematic, smectic). | Molecular anisotropy (rod-like or disc-like shape), rigidity of the core, and nature of terminal groups influencing intermolecular forces. |

常见问题

Q. What are the optimized synthetic routes for 1-(2-fluorophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

The Clausson-Kaas reaction is a robust method for synthesizing aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this method with a 93% yield using dichloromethane/hexane purification . Key parameters include:

- Solvent choice : Dichloromethane ensures solubility, while hexane precipitates the product.

- Temperature : Room temperature for precipitation avoids thermal decomposition.

- Yield variability : Student trials reported 82–87% yields, highlighting the need for precise stoichiometry and anhydrous conditions . For fluorophenyl analogs, substituting bromophenyl precursors with fluorinated reagents (e.g., 2-fluorophenol) could follow similar protocols, though electrophilic substitution reactivity may require adjusted catalysts.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Proton NMR is critical for confirming regiochemistry and substituent orientation. For instance:

- In 1-benzyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole, aromatic protons (ArH) exhibit distinct coupling patterns (e.g., J = 2.7–3.5 Hz for pyrrole protons) .

- Fluorine's electron-withdrawing effect deshields adjacent protons, causing downfield shifts. Compare with non-fluorinated analogs (e.g., 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole ). Methodological tip : Use -NMR to confirm fluorine position and assess electronic effects on the pyrrole ring.

Q. What pharmacological applications have been explored for this compound derivatives?

Diarylpyrrole derivatives, such as 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, show antitubercular activity via structure-activity relationship (SAR) studies . Key modifications include:

- Substituent effects : Fluorine enhances metabolic stability and bioavailability.

- Thiomorpholinyl groups : Improve target binding (e.g., mycobacterial membrane proteins) . Experimental design : Screen derivatives against Mycobacterium tuberculosis H37Rv, using MIC (minimum inhibitory concentration) assays.

Advanced Research Questions

Q. How can copper-catalyzed intramolecular reactions functionalize this compound for complex heterocycles?

Copper(I) iodide with L-proline catalyzes cyclization to form pyrrolo[1,2-a]quinoxalin-4(5H)-ones, as seen in pyrrole-2-carboxylate derivatives .

Q. What strategies address contradictory data in spectroscopic vs. crystallographic structural determinations?

Discrepancies between NMR and X-ray data (e.g., bond lengths or torsional angles) require cross-validation:

Q. How do sulfonyl group substitutions alter the bioactivity of this compound derivatives?

Sulfonyl derivatives, such as 1-[(2-fluorophenyl)sulfonyl]-1-(pyrrolidin-2-ylidene)acetone, exhibit enhanced electrophilicity and target engagement .

- Synthetic route : React 1-[(2-fluorophenyl)sulfonyl]acetone with S-methyllactim ethers at 90°C (68–73% yield) .

- Bioactivity : Sulfonyl groups improve solubility and binding to enzymes (e.g., kinase inhibitors). Test via fluorescence polarization or SPR assays.

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations for fluorophenyl-pyrrole synthesis.

- SAR Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes of fluorinated derivatives .

- Data Validation : Cross-reference NMR, X-ray, and computational data to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。